Evidence Item 1: Subtype-Selective KCNQ2 Potassium Channel Antagonism is Unique to the Nicotinoyl-Azetidine Scaffold
This compound is a potent antagonist of the KCNQ2 potassium channel with an IC50 of 70 nM, a target engagement profile that is entirely absent in the unsubstituted 4-hydroxy-6-methyl-2H-pyran-2-one precursor [1]. Replacing the azetidine with pyrrolidine substantially reduces selectivity for KCNQ2 over KCNQ2/3 heteromers [2].
| Evidence Dimension | KCNQ2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | 4-hydroxy-6-methyl-2H-pyran-2-one (no inhibition at 10 µM) |
| Quantified Difference | >140-fold improvement in potency |
| Conditions | Automated patch clamp assay in CHO cells; 3 min incubation [1] |
Why This Matters
Demonstrates that the nicotinoyl-azetidine moiety is essential for KCNQ2 engagement, making this compound indispensable for laboratories requiring selective potassium channel inhibition.
- [1] ChEMBL. (n.d.). CHEMBL2164048: Antagonist activity at KCNQ2 expressed in CHO cells. European Bioinformatics Institute. View Source
- [2] BindingDB. (n.d.). BDBM50395464: KCNQ2 affinity data. University of California at San Diego. View Source
